molecular formula C26H27BrN2O5 B12147501 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fur an-2-yl)carbonyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fur an-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12147501
M. Wt: 527.4 g/mol
InChI Key: KRCRHMSBJBMQRV-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrrolin-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolin-2-one ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is typically introduced via a substitution reaction using a brominated aromatic compound.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the intermediate compound with diethylaminoethyl chloride or a similar reagent.

    Incorporation of the Methoxybenzo[d]furan Group: The final step involves the coupling of the methoxybenzo[d]furan moiety through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (Hydrogen) with a catalyst

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-5-(4-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
  • 1-[2-(Diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Uniqueness

1-[2-(Diethylamino)ethyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and fluoro- analogs. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C26H27BrN2O5

Molecular Weight

527.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H27BrN2O5/c1-4-28(5-2)13-14-29-22(16-9-11-18(27)12-10-16)21(24(31)26(29)32)23(30)20-15-17-7-6-8-19(33-3)25(17)34-20/h6-12,15,22,31H,4-5,13-14H2,1-3H3

InChI Key

KRCRHMSBJBMQRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)Br

Origin of Product

United States

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